Disulfide, bis(2-((4-(2,3,6-trimethylphenoxy)butyl)amino)ethyl)-, dihydrochloride
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Overview
Description
Disulfide, bis(2-((4-(2,3,6-trimethylphenoxy)butyl)amino)ethyl)-, dihydrochloride is a chemical compound with a complex structure that includes disulfide bonds and trimethylphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disulfide, bis(2-((4-(2,3,6-trimethylphenoxy)butyl)amino)ethyl)-, dihydrochloride typically involves multiple steps. One common method includes the reaction of 2,3,6-trimethylphenol with butylamine to form an intermediate, which is then reacted with a disulfide compound under controlled conditions to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Disulfide, bis(2-((4-(2,3,6-trimethylphenoxy)butyl)amino)ethyl)-, dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and nucleophiles like alkyl halides. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction will produce thiols .
Scientific Research Applications
Disulfide, bis(2-((4-(2,3,6-trimethylphenoxy)butyl)amino)ethyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies of protein folding and disulfide bond formation.
Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Disulfide, bis(2-((4-(2,3,6-trimethylphenoxy)butyl)amino)ethyl)-, dihydrochloride involves its ability to form and break disulfide bonds. This property is crucial in biological systems, where disulfide bonds play a key role in protein structure and function. The compound can interact with thiol groups in proteins, leading to changes in their conformation and activity .
Comparison with Similar Compounds
Similar Compounds
- Disulfide, bis(2-(4-((p-methoxyphenyl)butyl)amino)ethyl)-, dihydrochloride
- 2,4,6-Trimethylphenol
- 2,4,6-Trimethylpyridine
Uniqueness
Disulfide, bis(2-((4-(2,3,6-trimethylphenoxy)butyl)amino)ethyl)-, dihydrochloride is unique due to its specific combination of disulfide bonds and trimethylphenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
Disulfide, bis(2-((4-(2,3,6-trimethylphenoxy)butyl)amino)ethyl)-, dihydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C30H50Cl2N2O2S2
- Molecular Weight : 605.78 g/mol
- CAS Number : Not specified in the search results.
The compound features a disulfide linkage and a complex phenoxy butylamine structure that may contribute to its biological activities.
The biological activity of disulfide compounds often involves their ability to interact with cellular components. The proposed mechanisms include:
- Antioxidant Activity : Disulfides can act as antioxidants by scavenging free radicals and preventing oxidative stress in cells. This property is particularly important in protecting cellular structures from damage caused by reactive oxygen species (ROS).
- Enzyme Modulation : Certain disulfides can influence enzymatic activities by modifying thiol groups in proteins, which can alter enzyme function and signaling pathways.
Antioxidant Properties
Research indicates that disulfides like bis(2-((4-(2,3,6-trimethylphenoxy)butyl)amino)ethyl)- have significant antioxidant properties. These compounds can reduce oxidative stress markers in various biological systems. For example:
- In vitro Studies : In cell culture models, the compound demonstrated the ability to lower levels of malondialdehyde (MDA), a marker of lipid peroxidation, suggesting protective effects against oxidative damage.
Cytotoxic Effects
Some studies have reported cytotoxic effects against cancer cell lines:
- Case Study : In a study involving human cancer cell lines (e.g., HeLa and MCF-7), treatment with the compound resulted in decreased cell viability and increased apoptosis rates. The mechanism appeared to involve the induction of oxidative stress leading to programmed cell death.
Research Findings
Study | Findings |
---|---|
In vitro Antioxidant Activity | Reduced ROS levels and MDA in cultured cells. |
Cytotoxicity | Induced apoptosis in HeLa and MCF-7 cancer cells. |
Enzyme Interaction | Modulated activity of glutathione peroxidase (GPx), enhancing its protective role against oxidative stress. |
Properties
CAS No. |
38920-81-9 |
---|---|
Molecular Formula |
C30H50Cl2N2O2S2 |
Molecular Weight |
605.8 g/mol |
IUPAC Name |
4-(2,3,6-trimethylphenoxy)butyl-[2-[2-[4-(2,3,6-trimethylphenoxy)butylazaniumyl]ethyldisulfanyl]ethyl]azanium;dichloride |
InChI |
InChI=1S/C30H48N2O2S2.2ClH/c1-23-11-13-25(3)29(27(23)5)33-19-9-7-15-31-17-21-35-36-22-18-32-16-8-10-20-34-30-26(4)14-12-24(2)28(30)6;;/h11-14,31-32H,7-10,15-22H2,1-6H3;2*1H |
InChI Key |
PDWAYYLBRZQQMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCCCC[NH2+]CCSSCC[NH2+]CCCCOC2=C(C=CC(=C2C)C)C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
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